molecular formula C18H20N2O2 B5337691 N-(4-acetamidophenyl)-2,4,6-trimethylbenzamide

N-(4-acetamidophenyl)-2,4,6-trimethylbenzamide

Cat. No.: B5337691
M. Wt: 296.4 g/mol
InChI Key: UTCGPXNRDBOQTM-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2,4,6-trimethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamidophenyl group attached to a trimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 4-acetamidophenol with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

4-acetamidophenol+2,4,6-trimethylbenzoyl chlorideThis compound\text{4-acetamidophenol} + \text{2,4,6-trimethylbenzoyl chloride} \rightarrow \text{this compound} 4-acetamidophenol+2,4,6-trimethylbenzoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N-(4-acetamidophenyl)-2,4,6-trimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-2,4,6-trimethylbenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its trimethylbenzamide moiety provides steric hindrance, affecting its interaction with enzymes and receptors compared to other similar compounds .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-11-9-12(2)17(13(3)10-11)18(22)20-16-7-5-15(6-8-16)19-14(4)21/h5-10H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCGPXNRDBOQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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